Imatinib (Pyridine)-N-oxide
Description
Historical Context and Evolution within Imatinib (B729) Metabolism Research
The study of Imatinib's metabolic fate has been a critical area of research since the drug's introduction. Early investigations focused on identifying the primary pathways of biotransformation to understand its efficacy and clearance from the body. researchgate.netnih.gov Imatinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 playing a major role. drugbank.comwikipedia.orgnih.gov The main metabolite is the N-desmethyl derivative (CGP74588), which is also pharmacologically active. researchgate.netnih.govdrugbank.comwikipedia.orgnih.gov
Over time, more detailed analytical techniques allowed for the identification of less abundant metabolites. Among these, Imatinib (Pyridine)-N-oxide emerged as a notable, albeit minor, product of Imatinib's phase I metabolism. researchgate.net Research has identified this N-oxidation of the pyridine (B92270) ring as a specific metabolic pathway. researchgate.net Studies have detected this compound in the urine of patients, confirming its formation in vivo. pharmgkb.orgfrontiersin.org The evolution of this research highlights the increasing sophistication of metabolic studies and the importance of characterizing all transformation products of a drug.
Nomenclature and Structural Elucidation of this compound
The precise identification of a chemical compound is fundamental to scientific research. The following subsections provide the standardized nomenclature and identifiers for this compound.
IUPAC Name: N-[4-Methyl-3-[[4-(1-oxidopyridin-1-ium-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamidenih.govclearsynth.com
The International Union of Pure and Applied Chemistry (IUPAC) name provides a systematic and unambiguous description of the molecule's structure.
CAS Registry Number: 571186-92-0nih.govclearsynth.comsynthinkchemicals.com
The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance, facilitating clear communication in databases and literature.
Synonyms and Related Identifiers: Imatinib Impurity A, Imatinib (Pyridine)-N-oxidenih.gov
In various contexts, this compound is also referred to by other names. "Imatinib Impurity A" is a common designation in pharmaceutical quality control. nih.govsynzeal.comveeprho.com Other synonyms include CGP 72383 and 3-(2-((2-Methyl-5-(4-((4-methylpiperazin-1-yl) methyl)benzamido)phenyl amino) pyrimidin-4-yl)pyridine-1-oxide. pharmgkb.orgsynthinkchemicals.comvivanls.com
Significance of this compound as a Metabolite and Impurity
This compound holds relevance in two key areas: as a product of the drug's metabolism and as a potential impurity in the final drug product. scbt.comwatson-int.com Its presence must be monitored and controlled in the manufacturing of Imatinib to ensure the quality and consistency of the pharmaceutical formulation.
Role in the Metabolic Pathway of Imatinib
Imatinib undergoes extensive metabolism, and the formation of this compound is one of several identified pathways. researchgate.netpharmgkb.org This transformation involves the N-oxidation of the pyridine ring of the Imatinib molecule. researchgate.net While the N-desmethyl metabolite is the most abundant and retains pharmacological activity, the pyridine-N-oxide metabolite is considered a minor metabolite. researchgate.netnih.govnih.gov
In vitro studies have indicated that cytochrome P450 enzymes, particularly CYP3A4, are involved in the formation of N-oxide metabolites of Imatinib. pharmgkb.org Research has detected this compound in patient urine shortly after dosing, though it was not observed 24 hours post-dose, suggesting it is formed and eliminated relatively quickly. pharmgkb.orgfrontiersin.org One study noted peak plasma concentrations of the pyridine-N-oxide metabolite to be 37.0 ± 22.0 ng/ml. frontiersin.org While its biological activity is not as well-characterized as the major metabolite, its formation represents a pathway for the clearance of Imatinib from the body. nih.govfrontiersin.org
Presence as an Impurity in Imatinib Formulations
This compound, also known by its chemical name N-[4-Methyl-3-[[4-(1-oxido-3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide and code CGP 72383, is an impurity associated with the active pharmaceutical ingredient (API) Imatinib. coompo.comchemicea.com Its presence in Imatinib formulations can arise from the manufacturing process or as a degradation product. nih.govresearchgate.net
The formation of this N-oxide can occur on the pyridine ring of the Imatinib molecule. nih.gov Specifically, it is considered a minor metabolite of Imatinib, formed by the action of cytochrome P450 enzymes, particularly CYP3A4. nih.govpharmgkb.org While it is a minor metabolite, its characterization is crucial for quality control in pharmaceutical production. ijnrd.org
Forced degradation studies, which are conducted to understand the stability of a drug substance, have been instrumental in identifying the degradation pathways of Imatinib. researchgate.netwisdomlib.orgnih.gov These studies have shown that Imatinib can degrade under various stress conditions, including oxidative stress, which can lead to the formation of N-oxide impurities. nih.gov
Several analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are employed to detect and quantify this compound and other related impurities in Imatinib drug substances and products. ijnrd.orgresearchgate.netijpsonline.com The European Pharmacopoeia (EP) has established a monograph with HPLC methods for the analysis of Imatinib and several of its impurities. The development of stability-indicating analytical methods is essential to ensure that all potential degradation products, including this compound, are effectively separated and quantified. nih.govijpsonline.com
Research has also focused on the synthesis of Imatinib impurities, including the N-oxide forms, to be used as reference standards for analytical purposes. ijnrd.org This allows for accurate identification and quantification of these impurities in the final drug product, ensuring compliance with regulatory requirements which set strict limits for impurity levels. ijnrd.org
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| Chemical Name | N-[4-Methyl-3-[[4-(1-oxido-3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide | coompo.comchemicea.com |
| CAS Number | 571186-92-0 | coompo.comchemicea.comcaming.comwatson-int.com |
| Molecular Formula | C₂₉H₃₁N₇O₂ | caming.comwatson-int.compharmaceresearch.comsynzeal.com |
| Molecular Weight | 509.6 g/mol | caming.comwatson-int.compharmaceresearch.comsynzeal.com |
| Synonyms | CGP 72383 | coompo.com |
Table 2: Analytical Methods for Detection
| Analytical Method | Purpose | Key Findings | Source |
| HPLC | Separation and quantification of Imatinib and its impurities. | Effective in resolving degradation product peaks from the parent drug. | wisdomlib.orgnih.govijpsonline.com |
| LC-MS/MS | Identification and quantification of Imatinib and its metabolites in biological fluids. | Allows for sensitive measurement of trough and peak concentrations of Imatinib and its metabolites. | researchgate.netfrontiersin.org |
| UPLC | High-resolution separation of Imatinib and related impurities. | A UPLC method with a charged surface phenyl stationary phase achieved separation of Imatinib and nine related impurities within six minutes. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-methyl-3-[[4-(1-oxidopyridin-1-ium-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O2/c1-21-5-10-25(18-27(21)33-29-30-12-11-26(32-29)24-4-3-13-36(38)20-24)31-28(37)23-8-6-22(7-9-23)19-35-16-14-34(2)15-17-35/h3-13,18,20H,14-17,19H2,1-2H3,(H,31,37)(H,30,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQWNPDNPZKKNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=C[N+](=CC=C5)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431381 | |
| Record name | Imatinib (Pyridine)-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
571186-92-0 | |
| Record name | Imatinib (Pyridine)-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biotransformation and Metabolic Pathways of Imatinib Pyridine N Oxide
Enzymatic Formation of Imatinib (B729) (Pyridine)-N-oxide
The formation of Imatinib (Pyridine)-N-oxide is an enzymatic process involving N-oxidation. This reaction is primarily catalyzed by two major enzyme families: the Cytochrome P450 (CYP) superfamily and the Flavin-Containing Monooxygenases (FMOs). pharmgkb.org
The Cytochrome P450 system, a diverse group of enzymes primarily found in the liver, plays a crucial role in the metabolism of a vast array of xenobiotics, including imatinib. researchgate.net Several CYP isozymes have been identified as contributors to the N-oxidation of imatinib, leading to the formation of this compound.
In vitro studies have consistently demonstrated that CYP3A4 is the principal enzyme responsible for the metabolism of imatinib. nih.govfda.govpharmgkb.orgdrugbank.com Specifically, CYP3A4 mediates the formation of pyridine (B92270) N-oxide imatinib. nih.gov Alongside CYP3A4, CYP3A5 is also a key player in the biotransformation of imatinib. pharmgkb.orgpharmgkb.orgnih.govfrontiersin.org These two enzymes are considered the primary catalysts for the N-oxidation of the pyridine ring in the imatinib molecule. pharmgkb.org
The Flavin-Containing Monooxygenase (FMO) system represents another important pathway for the N-oxidation of certain drugs. nih.gov In the case of imatinib, in vitro studies have specifically identified FMO3 as an enzyme capable of forming N-oxide metabolites. pharmgkb.orgnih.gov FMOs catalyze the oxygenation of various nucleophilic heteroatoms, including the nitrogen in the pyridine ring of imatinib. nih.gov The contribution of FMO3 provides an alternative metabolic route to the CYP-mediated pathways for the generation of this compound. pharmgkb.org
Role of Cytochrome P450 (CYP) Enzymes in N-oxidation
CYP3A4 and CYP3A5 as Primary Mediators
Quantitative Aspects of this compound Formation in Biological Systems
In vitro studies utilizing both rat and human liver microsomes have been instrumental in elucidating the metabolic fate of imatinib. researchgate.netsbmu.ac.ir These studies have confirmed the formation of this compound as a metabolite. nih.gov By incubating imatinib with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, researchers can identify and quantify the metabolites formed. researchgate.netsbmu.ac.ir
In studies with human liver microsomes, CYP3A4 was identified as the major enzyme responsible for imatinib's biotransformation. fda.gov The formation of various metabolites, including N-oxide derivatives, has been observed. nih.gov Similar investigations using rat liver microsomes have also demonstrated the production of imatinib metabolites, providing a comparative model to human metabolism. sbmu.ac.ir
The following table summarizes the key enzymes involved in the formation of this compound based on in vitro findings.
| Enzyme Family | Specific Enzyme(s) | Role in this compound Formation |
| Cytochrome P450 (CYP) | CYP3A4, CYP3A5 | Primary mediators of N-oxidation. pharmgkb.orgnih.govpharmgkb.orgnih.govfrontiersin.org |
| CYP1A1, CYP1B1, CYP4F3 | Contributing to overall imatinib biotransformation, with potential involvement in N-oxide formation. pharmgkb.orgpharmgkb.orgnih.gov | |
| Flavin-Containing Monooxygenases (FMO) | FMO3 | Catalyzes the N-oxidation of imatinib. pharmgkb.orgnih.gov |
In Vivo Detection and Excretion Profiles in Patients
The detection of this compound in patients provides direct evidence of this specific metabolic pathway occurring in vivo.
This compound has been successfully identified in the urine of patients following the administration of Imatinib. pharmgkb.orgpharmgkb.org The excretion of Imatinib and its metabolites occurs predominantly through feces (approximately 68%) and to a lesser extent, urine (approximately 13%). drugbank.comresearchgate.net The presence of the pyridine-N-oxide form in urine confirms that it is one of the metabolic byproducts cleared from the body via the renal system. pharmgkb.orgpharmgkb.orgdrugbank.com
The detection of this compound exhibits specific temporal dynamics. Studies have shown that this metabolite, along with the piperidine-N-oxide form, is identifiable in patient urine as early as two hours after the parent drug has been administered. pharmgkb.orgpharmgkb.orgfrontiersin.org However, this metabolite was reportedly not observed at the 24-hour mark post-dosing, suggesting a relatively rapid formation and clearance from the plasma and subsequent excretion. pharmgkb.orgpharmgkb.orgfrontiersin.org
A study involving 102 patients with chronic myeloid leukemia provided quantitative data on the plasma concentrations of this metabolite, further defining its pharmacokinetic profile. frontiersin.orgresearchgate.netnih.gov
| Pharmacokinetic Parameter | Concentration (mean ± SD) (ng/mL) |
|---|---|
| Peak Concentration (Cmax) | 37.0 ± 22.0 |
| Trough Concentration (Cmin) | 16.7 ± 12.6 |
Identification in Urine Post-Dose
Stability and Degradation Pathways Leading to N-oxide Formation
The formation of N-oxides from the parent Imatinib molecule can occur under various conditions, including metabolic processes and induced degradation through chemical or physical stress.
Oxidation represents a primary pathway for the degradation of Imatinib, leading to the formation of N-oxide derivatives. nih.gov Stability studies have confirmed that Imatinib is susceptible to degradation under oxidative stress. nih.govnih.gov However, the specific nitrogen atom that gets oxidized can depend on the conditions. While N-oxidation is a known metabolic pathway in vivo, forced degradation studies using chemical oxidants like hydrogen peroxide have shown that the nitrogen atoms in the piperazine (B1678402) ring are preferentially oxidized. researchgate.netrsc.org Research indicates that pyridine and similar aromatic nitrogen-containing rings are not readily oxidized by hydrogen peroxide alone. rsc.org Therefore, the formation of this compound in vivo is primarily an enzymatic process, whereas under certain in vitro oxidative stress conditions, other N-oxide isomers are the more likely products. pharmgkb.orgresearchgate.netrsc.org
The photocatalytic degradation of Imatinib has been investigated as a method for its removal from aqueous environments. mdpi.commdpi.comnih.gov This process typically involves the use of a photocatalyst, such as titanium dioxide (TiO₂), which generates highly reactive species like hydroxyl radicals (•OH) and singlet oxygen when exposed to light. mdpi.comnih.gov These reactive species then attack the Imatinib molecule, breaking it down into various transformation products. x-mol.com
Studies have shown that the efficiency of photocatalytic degradation is often higher in acidic conditions (e.g., pH 5). mdpi.comnih.gov While photocatalysis leads to the formation of numerous degradation products through pathways like hydroxylation and oxidation, the specific generation of this compound is not reported as a primary product of this process. csic.esmdpi.comresearchgate.net Instead, other transformation products, including the piperazine-N-oxide of Imatinib, have been identified in studies of related degradation pathways like biodegradation. csic.esresearchgate.net
Pharmacokinetic and Pharmacodynamic Research on Imatinib Pyridine N Oxide
Pharmacokinetics of Imatinib (B729) (Pyridine)-N-oxide
Pharmacokinetic studies have characterized the plasma concentrations, variability, and elimination of Imatinib (Pyridine)-N-oxide, providing insight into its behavior in the body.
Plasma Concentration Levels and Variability
The plasma levels of this compound show significant inter-patient variability. Studies in patients with chronic myeloid leukemia (CML) have identified measurable concentrations of this metabolite in plasma. frontiersin.orgnih.gov Research indicates that therapeutic outcomes may be enhanced when plasma levels of the this compound metabolite are elevated. nih.gov
A study involving 102 CML patients found that the trough concentration of this compound was significantly higher in patients who achieved a favorable response to imatinib treatment (p=0.01). frontiersin.orgnih.gov Furthermore, a lower peak-to-trough (P/T) ratio for this metabolite was also significantly associated with a favorable response (p=0.008). frontiersin.orgnih.gov This suggests that not only the concentration but also the variability in exposure, as indicated by the P/T ratio, may have clinical relevance. frontiersin.org Another study noted that trough levels of Pyridine-N-oxide were a factor considered in understanding the therapeutic response to Imatinib. nih.gov
Peak and Trough Concentrations
Specific peak (Cmax) and trough (Cmin) plasma concentrations of this compound have been quantified. In a study of CML patients, the mean peak concentration was 37.0 ± 22.0 ng/mL, and the mean trough concentration was 16.7 ± 12.6 ng/mL. frontiersin.org These findings demonstrate that the metabolite is present at quantifiable, albeit lower, concentrations compared to the parent drug and its primary active metabolite, N-desmethyl imatinib. frontiersin.org
Relationship to Parent Drug Imatinib Pharmacokinetics
This compound is one of several metabolites formed from the parent drug, imatinib. pharmgkb.orgfda.gov In vitro studies have shown that its formation is mediated by the enzymes CYP3A4 and Flavin-containing monooxygenase 3 (FMO3). pharmgkb.org It is considered a secondary metabolite compared to the main active metabolite, N-desmethyl imatinib. frontiersin.org
The pharmacokinetic profile of this compound is closely linked to that of its parent compound. Research has established that the trough concentration and the peak/trough ratio for both imatinib and this compound are predictive of the clinical response in CML patients. frontiersin.orgnih.gov In a preclinical study on lactating rats, this compound (identified as CGP72383) was detected in plasma, although its concentration was significantly lower than that of imatinib and N-desmethyl imatinib.
Elimination Rate and Clearance
Information on the specific elimination rate and clearance of this compound is limited. However, its presence in patient urine has been noted to be transient. frontiersin.orgpharmgkb.org One study identified this compound in patient urine 2 hours after the parent drug was administered, but it was no longer detectable at the 24-hour mark. frontiersin.orgpharmgkb.org This suggests a relatively rapid elimination from the body compared to the parent drug's half-life of approximately 18 hours. wikipedia.org While direct clearance values for the metabolite are not well-established, the clearance of the parent drug, imatinib, has been shown to be significantly higher in patients with an unfavorable response. frontiersin.orgnih.gov Given the correlation between the metabolite's trough levels and patient response, an indirect link to clearance mechanisms can be inferred. frontiersin.org
Pharmacodynamics and Biological Activity
The biological activity of this compound, particularly its potential contribution to the antineoplastic effects of imatinib, is an area of ongoing investigation.
Comparative Antineoplastic Activity (In Vitro and In Vivo)
The direct antineoplastic activity of this compound has not been extensively demonstrated in dedicated in vitro or in vivo studies. Some analyses have suggested that the addition of oxygen residues to form the N-oxide metabolite might prevent the molecule from effectively binding to the imatinib target pocket on the Bcr-Abl kinase. fda.gov
However, other research points toward a potential for biological activity. An in silico study using molecular modeling predicted that the binding modes of imatinib metabolites, including this compound, to the Abl kinase target were comparable to that of the parent drug, suggesting a potential for activity. This study also noted that CYP1A1 and CYP1B1, enzymes often overexpressed in tumors, are involved in the biotransformation of imatinib, which could lead to the formation of this metabolite within target cancer cells. While there is limited information on its biological activity, the correlation of its plasma levels with clinical response suggests it may not be an entirely inert byproduct. frontiersin.org
Compound Names Mentioned
Kinase Inhibition Profile, particularly BCR-ABL1
The kinase inhibition profile of this compound is not as extensively documented in publicly available research as that of its parent compound, Imatinib. Imatinib is a potent inhibitor of the BCR-ABL1 tyrosine kinase, the oncogenic driver in Chronic Myeloid Leukemia (CML). ashpublications.orgdrugbank.com It functions by binding to the ATP-binding site of the ABL kinase domain, stabilizing an inactive conformation of the enzyme and thereby preventing the phosphorylation of its substrates. drugbank.comwikipedia.org The inhibitory concentration (IC₅₀) of Imatinib against BCR-ABL1 positive cells has been measured at approximately 0.4 µmol/L to 0.69 µmol/L in various studies. aacrjournals.orghaverford.edu
In contrast, specific data detailing the IC₅₀ values or the direct inhibitory potency of this compound against BCR-ABL1 or other kinases is limited in scientific literature. frontiersin.org Research has more thoroughly characterized another major metabolite, N-desmethyl imatinib (CGP74588), which demonstrates a pharmacological potency similar to that of Imatinib itself. pharmgkb.org However, the biological activity and specific kinase inhibition profile for this compound remain less clearly defined. frontiersin.org
Potential Contribution to Imatinib Efficacy
The research found a significant correlation between the trough concentrations of this compound and patient outcomes. Patients who achieved a favorable response to Imatinib therapy had significantly higher trough concentrations of this metabolite compared to those with an unfavorable response (P = 0.01). frontiersin.orgfrontiersin.org Furthermore, a lower peak/trough (P/T) ratio for this compound was also significantly associated with a favorable response (P = 0.008). frontiersin.orgfrontiersin.org These findings suggest that the presence and concentration of this compound are linked to positive therapeutic outcomes, although the precise mechanism behind this association—whether through direct, albeit weak, activity or other indirect means—is not yet fully understood. frontiersin.org
Table 1: Association of this compound Pharmacokinetics with Clinical Response in CML Patients
| Pharmacokinetic Parameter | Association with Favorable Response | P-value | Source |
|---|---|---|---|
| Trough Concentration | Significantly Higher | 0.01 | frontiersin.orgfrontiersin.org |
| Peak/Trough (P/T) Ratio | Significantly Lower | 0.008 | frontiersin.orgfrontiersin.org |
Weak Activity as a BCR-ABL1 Inhibitor
The two N-oxide metabolites, including this compound, are often discussed separately from the primary active metabolite and have been noted for their presence in urine shortly after dosing rather than for their potent pharmacological activity. pharmgkb.orgfrontiersin.org The lack of extensive data on its kinase inhibition and the focus on other metabolites in discussions of Imatinib's active pharmacological profile indirectly support the characterization of this compound as a metabolite with weak, or at least not primary, inhibitory action against the BCR-ABL1 kinase. pharmgkb.orgfrontiersin.org
Inter Individual Variability and Pharmacogenomics in Imatinib Pyridine N Oxide Disposition
Genetic Polymorphisms Influencing N-oxidation
The formation of Imatinib (B729) (Pyridine)-N-oxide is a part of the metabolic pathway of imatinib. This process is influenced by genetic variations in enzymes and transporters that handle the parent drug, imatinib.
Cytochrome P450 Enzyme Polymorphisms (e.g., CYP3A4, CYP3A5)
Imatinib is primarily metabolized by the cytochrome P450 (CYP) system, with CYP3A4 being the major enzyme involved. drugbank.comuniversiteitleiden.nlnih.gov CYP3A5 also contributes to its metabolism. frontiersin.orgpharmgkb.org These enzymes are responsible for the formation of various metabolites, including the N-desmethyl derivative, which is the main active metabolite, as well as N-oxide metabolites. drugbank.compharmgkb.org In vitro studies have specifically demonstrated the role of CYP3A4 in the formation of N-oxide metabolites of imatinib. pharmgkb.org
The complexity of imatinib metabolism is further highlighted by the fact that imatinib itself can inhibit CYP3A4 in a time-dependent manner, which can complicate the interpretation of pharmacogenomic data during long-term treatment. mdpi.comnih.gov
Transporter Gene Polymorphisms (e.g., ABCG2, SLCO1B3)
In addition to metabolizing enzymes, genetic polymorphisms in drug transporter proteins also play a significant role in the inter-individual variability of imatinib and its metabolites. universiteitleiden.nldovepress.com Imatinib is a substrate for several transporters, including the efflux transporter ATP-binding cassette subfamily G member 2 (ABCG2) and the influx transporter Solute Carrier Organic Anion Transporter Family Member 1B3 (SLCO1B3). frontiersin.orgpharmgkb.org
Polymorphisms in the ABCG2 gene, such as 34G>A (rs2231137) and 421C>A (rs2231142), have been associated with variations in imatinib pharmacokinetics. frontiersin.orgnih.gov One study found that the wild GG genotype of the ABCG2 34G>A polymorphism was associated with a favorable response to imatinib and higher plasma trough levels of the drug. frontiersin.orgnih.gov Similarly, the wild type CC genotype of the ABCG2 421C>A polymorphism was linked to significantly higher plasma peak concentrations of imatinib. frontiersin.orgnih.gov
The SLCO1B3 gene, which encodes the OATP1B3 transporter responsible for the uptake of imatinib into cells, also exhibits polymorphisms that can affect drug disposition. frontiersin.orgcu.edu.eg The 334T>G (rs4149117) polymorphism in SLCO1B3 has been correlated with clinical response to imatinib. frontiersin.orgnih.gov Specifically, the GG and TG genotypes were significantly associated with a favorable response, whereas the wild-type TT genotype was linked to an unfavorable response. frontiersin.orgnih.gov
Impact of Pharmacogenomics on Imatinib (Pyridine)-N-oxide Levels and Clinical Outcomes
The genetic polymorphisms that influence the pharmacokinetics of imatinib can also have a downstream effect on the levels of its metabolites, including this compound, and ultimately on clinical outcomes.
A study in Egyptian chronic myeloid leukemia (CML) patients revealed a significant association between the trough concentration of this compound and the clinical response to imatinib. frontiersin.orgnih.gov Patients who achieved a favorable response had significantly higher trough concentrations of this metabolite (P=0.01) and a significantly lower peak/trough (P/T) ratio (P=0.008) compared to those with an unfavorable response. frontiersin.orgnih.gov This suggests that monitoring the levels of this compound could potentially serve as a biomarker for treatment response.
The same study highlighted the predictive value of certain genetic polymorphisms. The wild GG genotype of ABCG2 34G>A was associated with a favorable response, which also correlated with higher trough levels of imatinib. frontiersin.orgnih.gov Similarly, the GG and TG alleles of SLCO1B3 334T>G were linked to a favorable response. frontiersin.orgnih.gov These findings underscore the intricate relationship between an individual's genetic makeup, the disposition of both the parent drug and its metabolites, and the ultimate clinical efficacy of the treatment.
Table of Research Findings on Pharmacogenomics of this compound
| Gene Polymorphism | Genotype(s) | Association with this compound Levels | Association with Clinical Outcome | Reference |
| ABCG2 34G>A (rs2231137) | GG | Not directly reported, but associated with higher imatinib trough levels. | Favorable response to imatinib (P=0.01). | frontiersin.orgnih.gov |
| SLCO1B3 334T>G (rs4149117) | GG, TG | Not directly reported, but associated with higher imatinib trough levels. | Favorable response to imatinib (P=0.03). | frontiersin.orgnih.gov |
| - | - | Higher trough concentration of this compound. | Favorable response to imatinib (P=0.01). | frontiersin.orgnih.gov |
| - | - | Lower Peak/Trough ratio of this compound. | Favorable response to imatinib (P=0.008). | frontiersin.orgnih.gov |
Analytical Methodologies for the Quantification and Characterization of Imatinib Pyridine N Oxide
Chromatographic Techniques
Chromatography, particularly liquid chromatography, stands as a primary tool for the separation and quantification of Imatinib (B729) (Pyridine)-N-oxide from its parent compound and other related substances.
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Imatinib and its related impurities, including the N-oxide form. impactfactor.org The development of robust HPLC methods is essential for ensuring product quality and stability. ijpsonline.com
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods have been specifically developed to separate and quantify Imatinib (Pyridine)-N-oxide, often referred to as imatinib-piperazine-n-oxide or imatinib N-oxide impurity. impactfactor.orgijpsonline.com These methods are designed to be highly specific and reliable. ijpsonline.com
Validation of these methods is performed according to International Council for Harmonisation (ICH) guidelines, encompassing parameters such as specificity, linearity, accuracy, and precision. ijpsonline.com For instance, a developed HPLC method demonstrated specificity with no interference between the blank, Imatinib Mesylate, and its impurities. ijpsonline.com The accuracy of such methods is confirmed through recovery studies. In one study, the recovery for imatinib-piperazine-n-oxide was found to be 107.70%. ijpsonline.com Linearity is established by analyzing a series of dilutions, with one method showing a high regression coefficient (r²) of greater than 0.999 for Imatinib and its impurities. ijpsonline.com
Table 1: Validation Parameters for an RP-HPLC Method for Imatinib Impurities
| Parameter | Imatinib Mesylate | Imatinib-piperazine-n-oxide | n-Desmethyl-imatinib |
|---|---|---|---|
| Recovery (%) | 101.23 | 107.70 | 99.30 |
| Regression Coefficient (r²) | >0.999 | >0.999 | >0.999 |
| Limit of Detection (LOD) | 0.383 µg/ml | - | - |
| Limit of Quantitation (LOQ) | 1.15 µg/ml | - | - |
Data sourced from a study on the development and validation of an HPLC method for Imatinib Mesylate and its related substances. ijpsonline.com
The success of the separation depends significantly on the choice of the stationary phase (column) and the mobile phase composition.
One effective method utilizes an Atlantis T3 column (150 mm × 4.6 mm, 3 μm) with UV detection at 230 nm. ijpsonline.com The mobile phase for this method consists of a 50:50 (v/v) mixture of an organic solvent (methanol) and an aqueous buffer. ijpsonline.com The buffer is prepared with 0.01 M 1-Octane sulphonic acid and 0.2% trifluoroacetic acid. ijpsonline.com
Another developed RP-HPLC method employs an X-bridge C18 column (250 x 4.6 mm, 5 µm) maintained at 30°C. impactfactor.org This method uses a gradient elution with a flow rate of 1.5 mL/min. impactfactor.org The mobile phases are an ammonium (B1175870) acetate (B1210297) buffer (pH 9.5) and a 40:60 v/v mixture of acetonitrile (B52724) and methanol. impactfactor.org Detection is carried out at a wavelength of 264 nm, and the total run time is 45 minutes. impactfactor.org
Table 2: HPLC Column and Elution Program Examples
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | Atlantis T3 (150 mm × 4.6 mm), 3 μm | X-bridge C18 (250 x 4.6 mm), 5 µm |
| Mobile Phase A (Aqueous) | 0.01 M 1-Octane sulphonic acid with 0.2% trifluoroacetic acid | Ammonium acetate buffer (pH 9.5) |
| Mobile Phase B (Organic) | Methanol | Acetonitrile and Methanol (40:60 v/v) |
| Elution Mode | Isocratic (50:50, v/v) | Gradient |
| Flow Rate | Not specified | 1.5 mL/min |
| Detection Wavelength | 230 nm | 264 nm |
| Column Temperature | Not specified | 30°C |
Data compiled from published HPLC methods for Imatinib and its impurities. impactfactor.orgijpsonline.com
Ultra-Performance Liquid Chromatography (UPLC) offers advantages in terms of speed and resolution for the analysis of Imatinib and its metabolites. One study on the metabolic pathways of Imatinib utilized a UPLC system for chromatographic separation. nih.gov The separation was achieved on an ACQUITY UPLC™ BEH C18 column (100 × 2.1 mm, 1.7 µm) at a temperature of 40°C. nih.gov The mobile phase consisted of an aqueous buffer with 0.1% formic acid and 10 mmol/L ammonium acetate (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). nih.gov A gradient elution program was employed at a flow rate of 0.3 mL/min, which successfully separated multiple metabolites, including the N-oxidized form of Imatinib. nih.gov
High-Performance Liquid Chromatography (HPLC)
RP-HPLC Method Development and Validation
Mass Spectrometry (MS)-based Approaches
Mass spectrometry, particularly when coupled with liquid chromatography, provides high sensitivity and selectivity for the definitive identification and quantification of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for determining the concentrations of Imatinib and its metabolites, including this compound, in biological matrices like plasma. researchgate.netfrontiersin.org These methods are crucial for pharmacokinetic studies and therapeutic drug monitoring. researchgate.net
In a study aimed at understanding the factors controlling Imatinib levels, trough and peak concentrations of Imatinib, N-des-methyl imatinib, and pyridine-N-oxide imatinib were determined by HPLC/MS/MS. frontiersin.org The analysis was performed on a mass spectrometer operating in the positive electrospray ionization (ESI) mode. frontiersin.org Quantification was achieved using multiple reaction monitoring (MRM) with a specific ion transition for pyridine (B92270)–N-oxide imatinib of m/z 510:217. frontiersin.org The mobile phase consisted of 0.1% formic acid in a methanol/water mixture (55:45, v/v) pumped at a flow rate of 700 μl/min. frontiersin.org Stock solutions were used to prepare serial dilutions for calibration curves, with the range for pyridine-N-oxide imatinib being 5.4–700 ng/ml in drug-free plasma. frontiersin.org
Another study identified a transformation product, TP510, as imatinib piperazine-N-oxide based on its MS2 spectra, which showed fragment ions common to Imatinib, such as m/z 394.1647. researchgate.net
Table 3: LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Details |
|---|---|
| Instrumentation | HPLC coupled with Tandem Mass Spectrometry (HPLC/MS/MS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Quantification Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (m/z) | 510 -> 217 |
| Mobile Phase | 0.1% Formic acid in Methanol/Water (55:45, v/v) |
| Flow Rate | 700 µL/min |
| Calibration Range (in plasma) | 5.4 - 700 ng/mL |
| Internal Standard | Palonosetron (B1662849) |
Data sourced from a study on Imatinib and its metabolites in chronic myeloid leukemia patients. frontiersin.org
Atmospheric Pressure Chemical Ionization (APCI)-MS
Atmospheric Pressure Chemical Ionization (APCI) is an ionization technique used in mass spectrometry that is well-suited for analyzing thermally stable compounds with low to medium polarity. wikipedia.org In APCI, the sample is vaporized at high temperatures, and ionization occurs through gas-phase ion-molecule reactions at atmospheric pressure. wikipedia.org
While APCI is a powerful tool, it has been noted that N-oxides can undergo in-source deoxygenation, a process where the oxygen atom is lost due to thermal energy in the APCI source. nih.govresearchgate.netresearchgate.net This deoxygenation can be a useful characteristic for distinguishing N-oxides from hydroxylated metabolites. researchgate.netscispace.comnih.gov However, it can also lead to the back-conversion of the N-oxide to its parent drug, potentially interfering with the accurate quantification of imatinib if not properly controlled. nih.gov To circumvent this, Electrospray Ionization (ESI) is often preferred for the analysis of imatinib N-oxides. nih.gov
Electrospray Ionization (ESI)-MS
Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase, making it highly suitable for analyzing a wide range of molecules, including polar compounds like imatinib and its metabolites, without significant fragmentation. nih.govnih.gov In the context of analyzing this compound, ESI coupled with tandem mass spectrometry (MS/MS) is a commonly employed and highly effective method. nih.govfrontiersin.org
The process typically involves operating the mass spectrometer in the positive ion mode. frontiersin.org For this compound, quantification is often achieved using multiple reaction monitoring (MRM), a highly selective and sensitive technique. A specific ion transition monitored for this compound is m/z 510:217. nih.govfrontiersin.org This transition represents the fragmentation of the protonated parent molecule (m/z 510) into a specific product ion (m/z 217), providing a high degree of specificity for its detection and quantification in complex biological matrices like plasma. nih.govfrontiersin.org The use of ESI helps to avoid the in-source fragmentation and deoxygenation issues that can be encountered with APCI, ensuring more reliable quantification of the N-oxide metabolite. nih.gov
Differentiation of N-oxides from Hydroxylated Metabolites
Distinguishing between N-oxide metabolites and hydroxylated metabolites is a significant analytical challenge because they have the same elemental composition and, therefore, the same nominal mass. scispace.com Mass spectrometry offers effective strategies to overcome this.
One key difference lies in their behavior under certain ionization conditions. N-oxides are known to be thermally labile and can undergo deoxygenation (loss of an oxygen atom) in the high-temperature environment of an APCI source. researchgate.netscispace.comnih.gov This results in the formation of a characteristic fragment ion [M+H-O]+, which is not typically observed for hydroxylated metabolites. researchgate.net This thermally induced fragmentation can serve as a diagnostic tool to identify the presence of an N-oxide. researchgate.netnih.gov
Conversely, ESI is considered a "softer" ionization technique and is less likely to cause this deoxygenation, making it more suitable for preserving the integrity of the N-oxide during analysis. nih.gov By using selective ion pairs in MS/MS analysis, it is possible to differentiate and specifically detect imatinib in the presence of its isomeric hydroxylated metabolites. nih.gov Furthermore, techniques like hydrogen/deuterium (H/D) exchange can provide additional structural information by highlighting differences in the number of exchangeable hydrogens, which can help distinguish between N- or S-oxides and hydroxylated metabolites. scispace.com
Internal Standards and Calibration
For accurate quantification of this compound in biological samples, the use of an internal standard (IS) is essential. The IS helps to correct for variability during sample preparation and analysis. nih.gov In several validated methods for the quantification of imatinib and its metabolites, including the pyridine-N-oxide, palonosetron has been successfully used as an internal standard. nih.govfrontiersin.org Another approach involves using a deuterated version of the parent drug, such as imatinib-d8, as the internal standard. csic.es
Calibration curves are constructed to establish the relationship between the instrument response and the concentration of the analyte. For this compound, calibration curves are typically prepared by spiking drug-free plasma with known concentrations of the analyte and a fixed concentration of the internal standard. nih.govfrontiersin.org These curves are generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. nih.gov A linear relationship is then established using a regression model. For this compound, linear calibration curves have been successfully generated over a concentration range of 5.4 to 700 ng/mL. nih.govfrontiersin.org
Table 1: Example of Calibration Standards for Imatinib Metabolites
| Analyte | Concentration Range (ng/mL) |
|---|---|
| Imatinib | 4.8–5000 |
| N-des-methyl imatinib | 2.7–700 |
| This compound | 5.4–700 |
Data sourced from studies using palonosetron as an internal standard. nih.govfrontiersin.org
Method Validation Parameters: Selectivity, Linearity, Limits of Detection and Quantitation, Accuracy, Precision, Recovery
To ensure the reliability of analytical methods for quantifying this compound, they must be rigorously validated according to international guidelines. wjbphs.comijpsonline.com Key validation parameters include:
Selectivity: This ensures that the method can unequivocally measure the analyte in the presence of other components, such as endogenous matrix components, other metabolites, and impurities. ijpsonline.com For mass spectrometric methods, selectivity is demonstrated by the absence of interfering peaks at the retention time and m/z transition of the analyte and internal standard. nih.gov
Linearity: This establishes that the analytical response is directly proportional to the concentration of the analyte over a defined range. scholarsresearchlibrary.com For imatinib and its metabolites, methods have demonstrated good linearity with correlation coefficients (r²) greater than 0.99. ijpsonline.comnih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ijpsonline.comijpsonline.com The LOQ is often determined as the lowest concentration on the calibration curve. nih.gov For methods analyzing imatinib and its related substances, LOQ values have been reported in the low ng/mL range. wjbphs.comijpsonline.comresearchgate.net For instance, a method for imatinib reported an LLOQ of 0.5 µg/mL (500 ng/mL). nih.gov
Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of recovery. ijpsonline.comijpsonline.com For imatinib, accuracy has been reported with bias lower than 8% and recovery values between 98.2% and 105%. researchgate.net
Precision: This measures the degree of agreement among a series of measurements from the same sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision). For imatinib quantification methods, intra-day and inter-day precision values are typically required to be below 15%. nih.govresearchgate.net
Recovery: This is the efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration. nih.gov For imatinib, extraction recovery has been reported to be higher than 90%. researchgate.net
Table 2: Summary of Method Validation Parameters from Imatinib Assays
| Parameter | Typical Acceptance Criteria | Reported Values for Imatinib/Metabolite Assays |
|---|---|---|
| Linearity (r²) | >0.99 | >0.99 ijpsonline.comnih.gov |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | < 8% researchgate.net |
| Precision (% RSD/CV) | ≤15% (≤20% for LLOQ) | < 8% researchgate.net |
| Recovery | Consistent and reproducible | > 90% researchgate.net |
| LOD | Signal-to-noise ratio ≥ 3 | 0.383 µg/mL ijpsonline.com |
| LOQ | Signal-to-noise ratio ≥ 10 | 1.15 µg/mL ijpsonline.com, 10 ng/mL researchgate.net |
Clinical and Translational Research Implications
Imatinib (B729) (Pyridine)-N-oxide in Therapeutic Drug Monitoring
Therapeutic drug monitoring (TDM) for Imatinib is gaining traction as a tool to optimize treatment and overcome inter-patient pharmacokinetic variability. frontiersin.org Recent studies have extended this monitoring to include its metabolites, revealing potential correlations between their plasma levels and clinical outcomes.
More specifically, the trough concentration (the lowest level of the drug before the next dose) and the peak/trough (P/T) ratio of Imatinib (Pyridine)-N-oxide have been identified as key parameters associated with treatment success. frontiersin.orgnih.gov One study involving 102 CML patients demonstrated that the trough concentration of this compound was significantly higher in patients who achieved a favorable response (P = 0.01). frontiersin.orgnih.gov Conversely, the P/T ratio for this metabolite was significantly lower in the favorable response group (P = 0.008). frontiersin.orgnih.gov This indicates that sustained exposure to this metabolite, reflected by a higher trough level and lower fluctuation (lower P/T ratio), is linked to better clinical outcomes. frontiersin.org
Interactive Table 1: Pharmacokinetic Parameters of this compound and Response in CML Patients
This table summarizes the findings on the association between this compound levels and patient response.
| Pharmacokinetic Parameter | Response Group | Mean Value | P-Value |
| Trough Concentration | Favorable | Higher | 0.01 |
| Unfavorable | Lower | ||
| Peak/Trough (P/T) Ratio | Favorable | Lower | 0.008 |
| Unfavorable | Higher |
Data sourced from a study by Omran et al. (2020). frontiersin.orgnih.gov
Correlation with Imatinib Response in Chronic Myeloid Leukemia (CML)
Potential as a Biomarker for Drug Exposure and Efficacy
The consistent and statistically significant association between the levels of this compound and clinical response strongly supports its potential as a biomarker for drug exposure and efficacy. nih.govresearchgate.net Monitoring the trough concentrations and P/T ratio of this metabolite, in conjunction with the parent drug Imatinib, could provide a more comprehensive picture of a patient's metabolic profile and predict the likelihood of a favorable response. nih.gov Elevated plasma levels of the pyridine-N-oxide imatinib metabolite have been correlated with enhanced therapeutic outcomes, suggesting its utility in personalizing treatment strategies. researchgate.net
Contribution to Imatinib Resistance Mechanisms (if any)
Mechanisms of resistance to Imatinib are a significant clinical challenge and include factors such as mutations in the BCR-ABL kinase domain and overexpression of drug transporters. pharmgkb.org However, based on current research, there is no evidence to suggest that this compound contributes to resistance mechanisms. In fact, the available data points to the contrary; higher trough concentrations of this metabolite are associated with a favorable response, not treatment failure or resistance. frontiersin.orgnih.gov
Drug-Drug Interactions Involving this compound Pathways
Imatinib itself is subject to numerous drug-drug interactions, primarily because it is a substrate and inhibitor of several cytochrome P450 enzymes. wikipedia.orgnih.gov The metabolic pathway of this compound is intrinsically linked to these interactions.
This compound is formed from Imatinib, a process mediated by the enzyme CYP3A4. nih.govpharmgkb.org Therefore, any co-administered drug that induces or inhibits CYP3A4 will likely alter the plasma concentration of this compound. For example, potent CYP3A4 inhibitors like ketoconazole (B1673606) could decrease its formation by increasing the concentration of the parent drug, Imatinib, while CYP3A4 inducers could potentially increase its formation. wikipedia.org
In vitro studies have also investigated the direct effect of this compound on metabolizing enzymes. Research using human liver microsomes showed that this compound itself is a weak inhibitor of CYP3A4. At a concentration of 10 µM, it only moderately affected the metabolism of CYP3A4 substrates, causing less than 38% inhibition. nih.gov This suggests that while its formation is dependent on CYP3A4 activity, the metabolite itself is unlikely to be a potent perpetrator of clinically significant drug-drug interactions via this pathway.
Interactive Table 2: Metabolizing Enzymes for Imatinib and its Metabolites
This table details the key enzymes involved in the metabolism of Imatinib and its derivatives.
| Compound | Metabolizing Enzyme(s) | Role |
| Imatinib | CYP3A4, CYP3A5, CYP2C8 | Major |
| CYP1A2, CYP2D6, CYP2C9, CYP2C19 | Minor | |
| N-desmethylimatinib | Formed by CYP3A4, CYP3A5, CYP2C8 | Major active metabolite |
| This compound | Formed by CYP3A4, FMO3 | Minor metabolite |
| Piperidine N-oxide imatinib | Formed by CYP3A4, FMO3 | Minor metabolite |
Data sourced from multiple pharmacokinetic studies. nih.govpharmgkb.orgfrontiersin.orgnih.govdrugbank.com
Impact on Concomitant Medications
The clinical significance of this compound, a minor metabolite of imatinib, extends to its potential interactions with co-administered drugs. nih.govcore.ac.uk Research into its metabolic profile reveals a capacity to interact with crucial enzyme systems responsible for drug metabolism, although its effects appear to be less pronounced than those of the parent compound, imatinib.
In vitro studies have been conducted to determine the inhibitory potential of this compound on major cytochrome P450 (CYP) isoenzymes, which are central to the metabolism of a vast number of therapeutic agents. nih.gov One key study investigated its effects on CYP2C8 and CYP3A4/5, using specific marker reactions to gauge inhibitory activity. The findings indicated that this compound has a weak to moderate inhibitory effect on CYP2C8 activity, as measured by its impact on amodiaquine (B18356) N-deethylation. nih.gov In these experiments, the metabolite caused a moderate inhibition of less than 38%. nih.gov
Conversely, its direct impact on CYP3A4/5 activity, assessed via midazolam 1′-hydroxylation, was found to be negligible in direct incubation settings. nih.gov However, when pre-incubated with NADPH, a necessary cofactor for many CYP enzyme reactions, this compound at a concentration of 10 µM demonstrated a weak inhibitory effect of 19% on this pathway. nih.gov This suggests a potential for time-dependent inhibition, though the effect remains modest.
The formation of this compound is catalyzed by CYP3A4 and Flavin-containing monooxygenase 3 (FMO3). pharmgkb.org This implies that concomitant medications that induce or inhibit these enzymes could alter the plasma concentration of this metabolite. However, the clinical ramifications of such alterations are still under investigation.
While direct clinical studies detailing the impact of this compound on the pharmacokinetics of other drugs are limited, its pharmacokinetic profile has been linked to patient outcomes. A study involving chronic myeloid leukemia (CML) patients found that higher trough concentrations and a lower peak-to-trough ratio of this compound were significantly associated with a favorable clinical response. frontiersin.orgnih.gov This highlights the metabolite's clinical relevance, though it does not directly delineate its interaction profile with other medications.
Interactive Data Table: In Vitro Inhibitory Effects of this compound on CYP Enzymes
| Enzyme | Marker Reaction | Inhibitor Concentration | Incubation Condition | Resulting Inhibition | Reference |
| CYP2C8 | Amodiaquine N-deethylation | 0.1–10 µM | Direct Incubation | <38% | nih.gov |
| CYP3A4/5 | Midazolam 1′-hydroxylation | 10 µM | Direct Incubation | No significant effect | nih.gov |
| CYP3A4/5 | Midazolam 1′-hydroxylation | 10 µM | Pre-incubation with NADPH | 19% | nih.gov |
Advanced Research Directions and Future Perspectives
In Silico Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies
Computational methods, including in silico modeling and Quantitative Structure-Activity Relationship (QSAR) studies, are pivotal in predicting the properties and activities of Imatinib (B729) (Pyridine)-N-oxide. These models use the chemical structure of the compound to forecast its behavior, thereby guiding further experimental research.
Imatinib (Pyridine)-N-oxide is one of the main metabolites of Imatinib. drugbank.com The formation of this N-oxide metabolite on the pyridine (B92270) nitrogen is a known biotransformation pathway. core.ac.ukeuropa.eu While CYP3A4 is the primary enzyme responsible for Imatinib metabolism, other enzymes like CYP1A1, CYP1B1, CYP1A2, CYP2D6, CYP2C9, and CYP2C19 also play a role. drugbank.compharmgkb.org In silico models can help predict the interaction of this compound with these enzymes, offering insights into its metabolic stability and potential for further transformation. Research has identified two N-oxide metabolites of imatinib in patient urine shortly after dosing. frontiersin.org
While the main active metabolite of Imatinib is the N-desmethyl derivative, there is growing interest in the biological activity of its other metabolites, including this compound. drugbank.comfrontiersin.org Although information on the specific biological activity of the pyridine-N-oxide metabolite is limited, some research suggests it may possess some activity. frontiersin.org QSAR models are being employed to explore this further. researchgate.net For instance, QSAR studies on Imatinib and its transformation products have been used to predict their acute toxicity, as well as mutagenic and estrogenic potential. researchgate.net Such computational approaches can help identify potential biological targets and guide the design of new analogs with desired activities. nih.govnih.gov Studies have shown that even after the parent Imatinib is no longer detectable, samples can retain toxicity, suggesting the potential contribution of its transformation products. researchgate.net
Prediction of Metabolic Activity
Investigation of Environmental Fate and Ecotoxicity of this compound
The increasing use of Imatinib has led to concerns about its environmental impact and that of its metabolites. researchgate.netresearchgate.net Imatinib has been found to be slowly degraded in the environment. fass.se Research is focused on understanding the environmental fate and potential ecotoxicity of these compounds.
Studies have shown that Imatinib is resistant to hydrolysis and direct photolysis. researchgate.net However, it can be degraded through advanced oxidation processes, leading to the formation of various transformation products. researchgate.net The ecotoxicity of Imatinib has been evaluated in several aquatic organisms. europa.eu
Ecotoxicity Data for Imatinib
| Organism | Test | Endpoint | Result | Reference |
| Algae (Selenastrum capricornutum) | 72h Growth Inhibition | EC50 | 6.8 mg/L | fass.se |
| Algae (Selenastrum capricornutum) | 72h Growth Inhibition | NOEC | 0.96 mg/L | fass.se |
| Crustacean (Daphnia magna) | 48h Immobilisation | EC50 | 80.0 mg/L | fass.se |
| Crustacean (Daphnia magna) | 21-day Reproduction | NOEC | 5.6 mg/L | fass.se |
| Fish (Cyprinus carpio) | 96h Acute Toxicity | LC50 | 82 mg/L | fass.se |
| Fish (Pimephales promelas) | 30-day Chronic Toxicity | NOEC | 10.0 mg/L | fass.se |
| Sediment Organism (Chironomus riparius) | 28-day Emergence Rate | NOEC | 1.8 mg/L | fass.sefass.se |
| Bacteria (Activated Sludge) | 3h Respiration Inhibition | EC50 | 232 mg/L | fass.se |
The Predicted No Effect Concentration (PNEC) for Imatinib in the aquatic environment has been calculated to be 96 μg/L. fass.sefass.se Based on the ratio of the Predicted Environmental Concentration (PEC) to the PNEC, the use of Imatinib is considered to result in an insignificant environmental risk. fass.sefass.se However, some studies suggest that the transformation products of Imatinib could be more harmful than the parent compound, highlighting the need for further research on the ecotoxicity of metabolites like this compound. researchgate.netsci-hub.se
Synthesis and Characterization of this compound for Research Standards
The availability of pure, well-characterized this compound is crucial for conducting reliable research. This requires robust methods for its synthesis and characterization to serve as an analytical standard. medchemexpress.comnih.govlgcstandards.com
The synthesis of this compound typically involves the oxidation of the pyridine ring of Imatinib. One reported method involves dissolving Imatinib in a solvent like dichloromethane, cooling the solution, and then adding an oxidizing agent such as m-Chloroperoxybenzoic acid. ijnrd.org The structure and purity of the synthesized compound are then confirmed using various analytical techniques, including:
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. ijnrd.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of the compound. ijnrd.org
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. ijnrd.org
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common method for the quantitative analysis of Imatinib and its metabolites, including this compound, in biological samples. frontiersin.orgresearchgate.netresearchgate.net The development and validation of such analytical methods are essential for pharmacokinetic studies and therapeutic drug monitoring. nih.gov
Several chemical suppliers offer this compound as a research standard, often with detailed characterization data. pharmaceresearch.comnih.govsynzeal.comchemicea.comscbt.comclearsynth.com
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
